molecular formula C45H97NO2Si2 B12576616 1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- CAS No. 639066-10-7

1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-

Cat. No.: B12576616
CAS No.: 639066-10-7
M. Wt: 740.4 g/mol
InChI Key: JLHBFOOYCDZCEJ-UHFFFAOYSA-N
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Description

1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is a complex organic compound with the molecular formula C45H97NO2Si2 It is characterized by the presence of two dimethyloctadecylsilyl groups attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- typically involves the reaction of 3-dimethylamino-1,2-propanediol with dimethyloctadecylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

    Starting Materials: 3-dimethylamino-1,2-propanediol and dimethyloctadecylchlorosilane.

    Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen), and a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-dimethylamino-1,2-propanediol is dissolved in the anhydrous solvent, and the base is added. The dimethyloctadecylchlorosilane is then added dropwise with stirring. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or silane groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or silanes.

Scientific Research Applications

1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. Additionally, it can form complexes with proteins and nucleic acids, influencing their function and stability. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-
  • Poly[9,10-bis[(dimethyloctadecylsilyl)oxy]-9,10-dihydro-2,7-phenanthrenediyl]
  • L-Phenylalanine, 4-[bis(2-chloroethyl)amino]-N-(dimethyloctadecylsilyl)-, dimethyloctadecylsilyl ester

Uniqueness

1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is unique due to the presence of two dimethyloctadecylsilyl groups, which impart distinct physicochemical properties. These groups enhance the compound’s lipophilicity and stability, making it suitable for various applications that require these characteristics.

Properties

CAS No.

639066-10-7

Molecular Formula

C45H97NO2Si2

Molecular Weight

740.4 g/mol

IUPAC Name

2,3-bis[[dimethyl(octadecyl)silyl]oxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C45H97NO2Si2/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(5,6)47-44-45(43-46(3)4)48-50(7,8)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2/h45H,9-44H2,1-8H3

InChI Key

JLHBFOOYCDZCEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC(CN(C)C)O[Si](C)(C)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

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